molecular formula C16H30N2O3 B12646409 2-Ethylhexyl (6-isocyanatohexyl)-carbamate CAS No. 26488-60-8

2-Ethylhexyl (6-isocyanatohexyl)-carbamate

Cat. No.: B12646409
CAS No.: 26488-60-8
M. Wt: 298.42 g/mol
InChI Key: BKSYWSWWJYBIRP-UHFFFAOYSA-N
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Description

Significance in Contemporary Polymer and Organic Chemistry Research

In modern polymer and organic chemistry, 2-Ethylhexyl (6-isocyanatohexyl)-carbamate and structurally similar compounds serve as important intermediates and building blocks. The presence of the reactive isocyanate group allows it to participate in the formation of polyurethanes, which are a versatile class of polymers used in foams, elastomers, and solids. wikipedia.orgacs.org Polyurethanes are typically formed through the reaction of a diisocyanate with a diol. wikipedia.org

Carbamates, such as the one present in this molecule, are increasingly studied as key intermediates in non-phosgene routes for isocyanate synthesis. researchgate.netmdpi.com The thermal decomposition (thermolysis) of N-substituted carbamates can yield isocyanates, offering an alternative to traditional methods that use highly toxic reagents like phosgene (B1210022). mdpi.com This positions compounds like 2-Ethylhexyl (6-isocyanatohexyl)-carbamate within the scope of green chemistry research, which seeks more environmentally benign synthetic pathways. researchgate.net The molecule can be conceptualized as a "partially blocked" isocyanate, where one of the isocyanate groups of a parent diisocyanate has been reacted with an alcohol (2-ethylhexanol) to form a stable carbamate (B1207046) linkage, leaving the other isocyanate group free for further reaction. This functionality is crucial for controlling stoichiometry and reaction sequences in the synthesis of complex polymer architectures, such as prepolymers, which can then be chain-extended or cross-linked in a subsequent step.

Role as a Model Compound in Mechanistic Studies of Isocyanate Chemistry

The dual functionality of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate makes it an excellent model compound for investigating the mechanisms of isocyanate and carbamate reactions. The hydrolysis of carbamates, for instance, is a fundamental process that has been shown to proceed through an isocyanate intermediate, particularly under basic conditions via an Elimination-conjugate base (E1cB) mechanism. rsc.orgcapes.gov.brnih.gov Studies on simpler aryl carbamates have demonstrated that base-catalyzed hydrolysis involves the formation of an isocyanate, which is subsequently trapped. capes.gov.br The structure of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate allows for the study of the stability and reactivity of the carbamate group itself, independent of the polymerization process.

Furthermore, the reactions of isocyanates with alcohols to form carbamates can be part of a sequence that also includes the formation of allophanates (from the reaction of an isocyanate with a carbamate) and isocyanurates (from the trimerization of isocyanates). rsc.org The kinetics and product distribution of these consecutive reactions are highly dependent on reaction conditions and the choice of catalyst. rsc.org Model compounds are essential for deconvoluting these complex reaction networks. By studying the reactivity of the terminal isocyanate group in a molecule like 2-Ethylhexyl (6-isocyanatohexyl)-carbamate with various nucleophiles (alcohols, amines, or even other carbamates), researchers can elucidate the factors that govern these competing reaction pathways, contributing to a more precise control over polyurethane synthesis.

Historical Context and Evolution of Carbamate and Isocyanate Applications in Polymer Science

The history of isocyanate-based polymers is central to the development of modern materials science. Polyurethanes, characterized by the carbamate linkage formed from the reaction of an isocyanate and an alcohol, have become one of the most widely used classes of polymers since their initial development. wikipedia.orgacs.org Isocyanates are recognized as valuable raw materials for these large-scale industrial productions. mdpi.com

Initially, the high reactivity of isocyanates presented challenges for controlling polymerization processes. This led to the development of "blocked isocyanates," where the isocyanate group is reversibly reacted with a blocking agent (such as an alcohol, phenol, or oxime) to form a more stable adduct, often a carbamate. This blocked isocyanate is unreactive at ambient temperatures but can be de-blocked upon heating to regenerate the isocyanate group, which then rapidly reacts with a co-reactant (like a polyol). This innovation allowed for the formulation of one-component (1K) systems with improved storage stability and processing safety.

The evolution from using highly reactive diisocyanates directly to employing carbamates as blocked intermediates or as precursors in non-phosgene synthesis routes marks a significant progression in the field. researchgate.net This shift reflects a drive towards greater control over polymer architecture, improved process safety, and the development of more sustainable chemical manufacturing methods. Compounds like 2-Ethylhexyl (6-isocyanatohexyl)-carbamate embody this evolution, containing both the foundational carbamate linkage of polyurethane chemistry and a free isocyanate group characteristic of its reactive precursors.

Data Tables

Table 1: Physicochemical Properties of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate

PropertyValueSource
IUPAC Name 2-ethylhexyl N-(6-isocyanatohexyl)carbamate nih.gov
Molecular Formula C₁₆H₃₀N₂O₃ nih.gov
Molecular Weight 298.42 g/mol nih.gov
Monoisotopic Mass 298.22564282 Da nih.gov
Canonical SMILES CCCCC(CC)COC(=O)NCCCCCCN=C=O nih.gov
InChIKey BKSYWSWWJYBIRP-UHFFFAOYSA-N nih.gov

Properties

CAS No.

26488-60-8

Molecular Formula

C16H30N2O3

Molecular Weight

298.42 g/mol

IUPAC Name

2-ethylhexyl N-(6-isocyanatohexyl)carbamate

InChI

InChI=1S/C16H30N2O3/c1-3-5-10-15(4-2)13-21-16(20)18-12-9-7-6-8-11-17-14-19/h15H,3-13H2,1-2H3,(H,18,20)

InChI Key

BKSYWSWWJYBIRP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)NCCCCCCN=C=O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Ethylhexyl 6 Isocyanatohexyl Carbamate

Precursor Compounds and Their Derivatization for Target Synthesis

The primary precursors for the synthesis of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate are 2-ethylhexanol and a C6-diamine or diisocyanate building block. The derivatization of these precursors is a critical step in achieving the target molecule.

2-Ethylhexanol , a readily available branched primary alcohol, typically serves as the capping agent that forms the carbamate (B1207046) ester. It is commercially produced on a large scale. One common industrial synthesis involves the aldol (B89426) condensation of n-butyraldehyde, which itself is often produced via the hydroformylation of propylene. The resulting 2-ethyl-2-hexenal (B1232207) is then hydrogenated to yield 2-ethylhexanol rsc.orggoogle.comrsc.org.

1,6-Hexamethylene diisocyanate (HDI) is the most direct precursor containing the six-carbon chain and the reactive isocyanate group. The synthesis of the target molecule is achieved by the selective reaction of one of the isocyanate groups of HDI with 2-ethylhexanol. Since both isocyanate groups in the symmetrical HDI molecule have equal reactivity, controlling the stoichiometry of the reactants (typically a molar excess of HDI) is crucial to favor the formation of the mono-adduct, 2-Ethylhexyl (6-isocyanatohexyl)-carbamate google.comrsc.org.

Alternatively, 1,6-hexanediamine (B7767898) (also known as hexamethylenediamine) can be used as the starting material for the C6 backbone. This diamine requires derivatization to introduce the isocyanate functionality. This is most commonly achieved through phosgenation, a process that converts the primary amine groups into isocyanate groups orgsyn.orgnih.gov. The derivatization can be performed to produce HDI first, which is then reacted with 2-ethylhexanol.

Carbamate Formation Reactions for the Synthesis of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate

The formation of the carbamate linkage is the key bond-forming step in the synthesis of the target compound. This can be achieved through several routes, including traditional phosgene-based methods for isocyanate introduction and increasingly popular phosgene-free and green chemistry alternatives.

Phosgene-Based Routes and Derivatives for Isocyanate Introduction

The classical and still widely used industrial method for producing isocyanates like HDI involves the use of phosgene (B1210022) (COCl₂) or its derivatives. wikipedia.orgresearchgate.net This highly toxic gas reacts with primary amines to form the corresponding isocyanates.

In the context of synthesizing 2-Ethylhexyl (6-isocyanatohexyl)-carbamate, the phosgene-based route primarily applies to the synthesis of the HDI precursor from 1,6-hexanediamine. The process typically involves the reaction of 1,6-hexanediamine with phosgene in an inert solvent. orgsyn.org This reaction proceeds through a carbamoyl (B1232498) chloride intermediate which, upon heating, eliminates hydrogen chloride to yield the diisocyanate. wikipedia.org Once HDI is synthesized, it can then be reacted with 2-ethylhexanol in a subsequent step to form the target carbamate. The reaction between the alcohol and the isocyanate is typically catalyzed by organotin compounds or amines. researchgate.netresearchgate.net

A variation of this method involves the use of triphosgene, a solid and therefore safer alternative to gaseous phosgene, for the conversion of amines to isocyanates.

ReactantsReagents/CatalystsProductKey Features
1,6-HexanediaminePhosgene (COCl₂)1,6-Hexamethylene diisocyanate (HDI)Industrial standard, high yield, uses highly toxic phosgene. orgsyn.orgresearchgate.net
1,6-Hexamethylene diisocyanate (HDI), 2-EthylhexanolOrganotin compounds (e.g., dibutyltin (B87310) dilaurate), Tertiary amines2-Ethylhexyl (6-isocyanatohexyl)-carbamateSubsequent reaction after HDI synthesis, requires controlled stoichiometry. rsc.orgresearchgate.net

Phosgene-Free and Green Chemistry Approaches in Carbamate Synthesis

Growing environmental and safety concerns associated with phosgene have driven the development of phosgene-free and greener synthetic routes to carbamates and isocyanates. researchgate.netnih.govgoogle.com These methods often utilize less hazardous reagents and can offer more sustainable pathways.

1,1'-Carbonyldiimidazole (CDI) is a versatile and safer alternative to phosgene for the synthesis of carbamates. rsc.orgresearchgate.netresearchgate.net CDI can react with alcohols to form an activated carbonyl-imidazole intermediate. This intermediate then readily reacts with an amine to form a carbamate. rsc.org

For the synthesis of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate, one potential pathway would involve the reaction of 2-ethylhexanol with CDI to form 2-ethylhexyl (1H-imidazole-1-carbonyl)carbamate. This intermediate could then be reacted with 1,6-hexanediamine. However, to obtain the desired product with a free isocyanate group, a large excess of the diamine would be required, and subsequent conversion of the second amine group to an isocyanate would be necessary, making this a less direct route. A more plausible approach is the reaction of an alcohol with an amine in the presence of CDI to directly form the carbamate, though this is more commonly used for preparing ureas or fully substituted carbamates. researchgate.netmdpi.com Mechanochemical methods using CDI have also been explored for carbamate synthesis, offering a solvent-free and efficient alternative. researchgate.net

The use of carbon dioxide (CO₂) as a C1 source for chemical synthesis is a key area of green chemistry research. wikipedia.org The direct synthesis of carbamates from CO₂, an amine, and an alcohol is an attractive phosgene-free route. researchgate.net This transformation can be achieved through a three-component reaction.

In the context of the target molecule, this would involve the reaction of 1,6-hexanediamine, CO₂, and 2-ethylhexanol. The reaction typically requires a catalyst and a dehydrating agent to drive the equilibrium towards the carbamate product. Various catalytic systems, including cesium carbonate and organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to be effective for this type of transformation. google.com The direct synthesis of carbamates from amines and CO₂ can also be facilitated by using alkyl halides as the third component to form the carbamate ester. google.com

ReactantsReagents/CatalystsProductKey Features
1,6-Hexanediamine, Carbon Dioxide (CO₂), 2-EthylhexanolCesium Carbonate, DBU, Dehydrating agents2-Ethylhexyl (6-aminohexyl)carbamatePhosgene-free, utilizes a renewable C1 source, requires subsequent conversion of the terminal amine to isocyanate. google.comresearchgate.net

Acid catalysis can play a role in urethane (B1682113) synthesis. researchgate.net Trichloroacetic acid (TCA) is a strong organic acid that has been used as a catalyst in various organic reactions. wikipedia.orgnih.gov While the direct TCA-catalyzed synthesis of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate from its precursors is not extensively documented, acids, in general, can catalyze the reaction between an alcohol and an isocyanate. The acid can activate the isocyanate group, making it more susceptible to nucleophilic attack by the alcohol. Computational studies have explored the mechanism of acid-catalyzed urethane formation, suggesting a viable pathway. researchgate.net However, the practical application and efficiency of TCA specifically for the synthesis of this aliphatic carbamate would require further experimental investigation.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-nitrogen bonds. While direct palladium-catalyzed synthesis of aliphatic carbamates like 2-Ethylhexyl (6-isocyanatohexyl)-carbamate is not extensively documented, analogous strategies for N-aryl carbamates suggest a potential, albeit challenging, pathway. mit.edu

The synthesis of N-aryl carbamates has been efficiently achieved by the palladium-catalyzed cross-coupling of aryl chlorides (ArCl) or aryl triflates (ArOTf) with sodium cyanate (B1221674) (NaOCN) in the presence of an alcohol. mit.edumit.edu This method allows for the in situ generation of an aryl isocyanate, which is then trapped by the alcohol to form the corresponding carbamate. mit.edumit.edu The use of aryl triflates as electrophiles has been shown to expand the substrate scope for the direct synthesis of aryl isocyanates. mit.edumit.edu

Adapting this methodology to an aliphatic substrate like a 6-halo-hexylisocyanate precursor would be a novel extension. The conceptual reaction scheme would involve the palladium-catalyzed coupling of a 6-halo-hexyl derivative with a cyanate source, followed by reaction with 2-ethylhexanol. However, the reactivity of aliphatic halides and pseudohalides in such coupling reactions can differ significantly from their aryl counterparts, often presenting challenges such as β-hydride elimination.

Table 1: Conceptual Palladium-Catalyzed Synthesis of an Aliphatic Carbamate

Reactant 1 Reactant 2 Catalyst System Proposed Intermediate Final Product
1-halo-6-isocyanatohexane2-ethylhexanolPalladium catalyst (e.g., Pd(OAc)2) with a suitable ligand6-isocyanatohexyl-palladium complex2-Ethylhexyl (6-isocyanatohexyl)-carbamate
6-halo-hexyl carbamateSodium cyanatePalladium catalyst with a suitable ligandNot applicable2-Ethylhexyl (6-isocyanatohexyl)-carbamate

This table presents a conceptual pathway, as direct literature for this specific aliphatic coupling is not available.

Further research would be required to identify a suitable palladium catalyst system (ligand and palladium precursor) that could efficiently facilitate the cross-coupling of an aliphatic halide with a cyanate source to generate the desired isocyanate intermediate in situ for the synthesis of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate.

Oxidative Decarboxylation of Oxamic Acids

A more recently developed and promising phosgene-free route to isocyanates and their subsequent derivatives, like carbamates, is the oxidative decarboxylation of oxamic acids. rsc.org This method is considered a greener alternative as it avoids the use of highly toxic phosgene and can often be performed under mild conditions. rsc.orgrsc.org The reaction proceeds through the in situ generation of an isocyanate from an oxamic acid precursor, which can then be trapped by an alcohol to yield the desired carbamate. researchgate.netresearchgate.net

The synthesis of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate via this route would conceptually start from a suitable precursor, N-(6-hydroxyhexyl)oxamic acid. This precursor would first need to be synthesized, for instance, from 6-amino-1-hexanol (B32743) and a derivative of oxalic acid. The subsequent key step is the oxidative decarboxylation to form the isocyanate.

Several methods can achieve this transformation, including thermal, photochemical, and electrochemical approaches. rsc.orgresearchgate.net For instance, a photocatalyzed oxidative decarboxylation can be carried out using a photocatalyst, such as ferrocene (B1249389) or an organic dye, under visible light irradiation in the presence of a mild oxidant like a hypervalent iodine reagent or potassium bromate. rsc.orgresearchgate.netresearchgate.net

Reaction Scheme: Conceptual Synthesis via Oxidative Decarboxylation

Oxamic Acid Formation: 6-amino-1-hexanol + Diethyl oxalate (B1200264) → Diethyl (6-hydroxyhexyl)oxamate Diethyl (6-hydroxyhexyl)oxamate + NaOH (hydrolysis) → Sodium (6-hydroxyhexyl)oxamate Sodium (6-hydroxyhexyl)oxamate + Acid → N-(6-hydroxyhexyl)oxamic acid

Oxidative Decarboxylation and Carbamate Formation (One-Pot): N-(6-hydroxyhexyl)oxamic acid + 2-ethylhexanol --(Oxidant, Catalyst, Light/Heat)--> 2-Ethylhexyl (6-isocyanatohexyl)-carbamate + CO₂ + H₂O

This one-pot procedure is advantageous as it avoids the isolation, purification, and storage of the potentially hazardous isocyanate intermediate. researchgate.netresearchgate.net Electrochemical methods, involving anodic oxidation of the oxamic acid, also provide a clean and efficient route to the isocyanate in situ. acs.org

Table 2: Key Parameters in Oxidative Decarboxylation of Oxamic Acids for Carbamate Synthesis

Method Catalyst/Mediator Oxidant Conditions Key Advantage
PhotocatalyticFerrocene or Organic DyePotassium Bromate or Hypervalent Iodine ReagentVisible Light (e.g., 427 nm)Mild, avoids harsh reagents
Electrochemical-Anodic OxidationElectrolysisSupporting-electrolyte-free options available
Thermal-Phenyliodine diacetate (PIDA)HeatCan be combined with polymerization

The choice of method can be influenced by factors such as the scale of the reaction, the desired purity, and the available equipment. The yields for the synthesis of urethanes from oxamic acids are generally reported to be good to high, depending on the specific substrates and conditions employed. researchgate.net

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of isocyanates and their carbamate derivatives is critical to ensure high purity for subsequent applications. Given the reactivity of the isocyanate group, purification methods must be carefully chosen to avoid side reactions.

For the intermediates in the proposed synthetic routes, standard chromatographic techniques such as column chromatography on silica (B1680970) gel would likely be employed to purify the oxamic acid precursors.

The final product, 2-Ethylhexyl (6-isocyanatohexyl)-carbamate, and any isocyanate intermediates, require more specialized purification techniques due to their thermal sensitivity and reactivity towards nucleophiles, including water.

Distillation: Fractional distillation under reduced pressure is a common industrial method for purifying isocyanates. google.comjustia.com This technique separates the desired isocyanate from non-volatile impurities and byproducts. google.com To minimize thermal degradation and side reactions, thin-film evaporators or falling-film evaporators are often used, which reduce the residence time of the isocyanate at high temperatures. google.comjustia.com

Crystallization: For solid carbamates or isocyanate precursors, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent is crucial to ensure good solubility at elevated temperatures and poor solubility at lower temperatures, allowing for the crystallization of the pure compound.

Chromatography: While challenging for reactive isocyanates, liquid chromatography can be used for the purification of the final carbamate product. Normal-phase or reversed-phase high-performance liquid chromatography (HPLC) can be employed for analytical assessment of purity and for small-scale preparative separations. For larger scale purification, medium pressure liquid chromatography (MPLC) on a suitable stationary phase (e.g., silica gel) could be utilized. Care must be taken to use dry solvents to prevent the reaction of any residual isocyanate functionality.

Table 3: Comparison of Purification Techniques

Technique Applicability Advantages Disadvantages
Fractional DistillationIsocyanates, liquid carbamatesScalable, effective for volatile impuritiesRequires thermal stability, potential for polymerization
CrystallizationSolid carbamates, solid intermediatesHigh purity achievable, scalableNot suitable for liquids or oils, solvent selection can be challenging
Liquid ChromatographyCarbamates, intermediatesHigh resolution, applicable to a wide range of compoundsCan be expensive, requires dry solvents for isocyanates

The selection of the most appropriate purification strategy will depend on the physical state of the compound (solid or liquid), its thermal stability, and the nature of the impurities present. A combination of these techniques may be necessary to achieve the desired level of purity for 2-Ethylhexyl (6-isocyanatohexyl)-carbamate and its synthetic intermediates.

Reaction Mechanisms and Kinetics Involving 2 Ethylhexyl 6 Isocyanatohexyl Carbamate

Detailed Urethane (B1682113) Formation Mechanism: The Core Isocyanate-Alcohol Reaction

The cornerstone of polyurethane chemistry is the reaction between an isocyanate and an alcohol to form a urethane (carbamate) linkage. researchgate.netwikipedia.org This process is a nucleophilic addition where the alcohol's hydroxyl group attacks the electrophilic carbon atom of the isocyanate group. acs.orgpoliuretanos.net The reaction is exothermic, releasing significant energy upon formation of the urethane bond. poliuretanos.net

Under catalyst-free conditions, the reaction proceeds, but often requires a catalyst to achieve the reaction rates necessary for industrial applications. acs.org The uncatalyzed mechanism involves the formation of a reactant complex between the isocyanate and the alcohol. mdpi.com In the transition state, the N=C=O group bends, which activates the carbon atom for the formation of a new C-O bond, while the alcohol's H-O bond breaks and a new N-H bond forms, yielding the final urethane product. mdpi.com Several mechanisms have been proposed, including concerted one-step additions and two-step processes involving zwitterionic intermediates. nih.gov It has also been suggested that the reaction can be auto-catalyzed by excess alcohol molecules, which can stabilize the transition state through hydrogen bonding. kuleuven.bemdpi.com

Migratory Insertion Pathways of Isocyanate into Metal-Oxygen Bonds

In metal-catalyzed urethane formation, an alternative to the simple activation of reactants is the migratory insertion pathway. Migratory insertion is a fundamental step in organometallic chemistry where a ligand inserts itself into a metal-ligand bond. rsc.orgnih.gov While commonly associated with the insertion of carbon monoxide (CO) or alkenes, this mechanism is also relevant for isocyanate reactions. rsc.orgvu.nl

Certain metal catalysts, such as those based on zirconium, are believed to function through an insertion mechanism. wernerblank.com In this pathway, the catalyst first interacts with the alcohol, activating the hydroxyl group. Zirconium chelates, for example, can react with the alcohol to form a zirconium alkoxide. wernerblank.com This step makes the oxygen atom more nucleophilic. The isocyanate then coordinates to the metal center and subsequently "inserts" into the metal-oxygen bond of the alkoxide, forming the urethane linkage. This type of mechanism can offer high selectivity for the isocyanate-hydroxyl reaction over side reactions, such as the isocyanate-water reaction. wernerblank.com

Proton Transfer Dynamics and Product Release in Catalytic Cycles

Proton transfer is a critical feature in nearly all proposed mechanisms for urethane formation, especially in catalyzed reactions. mdpi.commdpi.com Catalysts, particularly base catalysts like tertiary amines, often function as "proton shuttles." mdpi.com

A general catalytic cycle can be described as follows:

Complex Formation : The catalyst (e.g., a tertiary amine) and the alcohol form an initial hydrogen-bonded complex. mdpi.com

Proton Transfer I : The isocyanate joins the complex. A proton is then transferred from the alcohol's hydroxyl group to the catalyst. Simultaneously, a new C-O bond forms between the now more nucleophilic oxygen of the alcohol and the carbon of the isocyanate, leading to an intermediate. mdpi.commdpi.com

Proton Transfer II : The catalyst, now protonated, transfers the proton back to the nitrogen atom of what was the isocyanate group. mdpi.com This step completes the formation of the urethane bond and creates a product complex where the catalyst is hydrogen-bonded to the newly formed urethane. mdpi.com

Product Release : The catalyst dissociates from the urethane product, allowing the catalyst to re-enter the cycle. mdpi.com

Potential Modes of Reaction between Isocyanate and Alcohol on Catalytic Centers

There are several distinct modes by which a catalyst can facilitate the reaction between an isocyanate and an alcohol. These mechanisms are broadly categorized based on the nature of the catalyst.

Nucleophilic Catalysis : In this mode, typically involving tertiary amines, the catalyst directly attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable intermediate. This intermediate is then rapidly attacked by the alcohol, forming the urethane and regenerating the catalyst. acs.org

Brønsted Base Catalysis : The catalyst, acting as a Brønsted base, deprotonates the alcohol to form a more nucleophilic alkoxide ion. This alkoxide then attacks the isocyanate. This mechanism is common for strong base catalysts. researchgate.net

Lewis Acid Catalysis : A Lewis acid catalyst (e.g., organotin compounds like Dibutyltin (B87310) dilaurate or metal chelates) coordinates to the oxygen atom of the isocyanate group. wernerblank.comresearchgate.net This coordination increases the electrophilicity of the isocyanate's carbon atom, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net

Insertion Mechanism : As described previously, this involves the activation of the alcohol by a metal catalyst, followed by the insertion of the isocyanate into the metal-oxygen bond. wernerblank.com

The operative mechanism can depend on the specific catalyst, reactants, and reaction conditions. acs.org

Kinetic Studies of Reactions with 2-Ethylhexyl (6-isocyanatohexyl)-carbamate

Kinetic studies are essential for quantifying reaction rates and elucidating mechanisms. For isocyanate-alcohol reactions, kinetics can be complex, influenced by catalysis, auto-catalysis, and reactant concentrations. cdnsciencepub.comnih.gov

Analysis of Complex and Pseudo-Order Kinetics (e.g., 0th-Order)

The reaction between an isocyanate and an alcohol is fundamentally second-order (first-order with respect to each reactant). researchgate.netnih.gov However, the observed kinetics can deviate from this simple model. When one reactant is used in large excess, the reaction can exhibit pseudo-first-order kinetics. researchgate.netnih.govresearchgate.net For example, if the alcohol concentration is significantly higher than the isocyanate concentration, the alcohol concentration can be considered constant throughout the reaction, and the rate appears to depend only on the isocyanate concentration. nih.gov

The rate equation for a pseudo-first-order reaction is given by: Rate = k_obs * [Isocyanate] where k_obs is the observed pseudo-first-order rate constant. The true second-order rate constant k can be calculated from k_obs if the concentration of the excess reactant is known. nih.gov

Deviations from simple kinetics can also arise from auto-catalysis, where the urethane product itself catalyzes the reaction, leading to an increase in the reaction rate as the product forms. cdnsciencepub.comnih.gov In some systems, particularly at high concentrations or in the solid state, zero-order kinetics might be observed, where the rate is independent of the reactant concentrations, often due to physical limitations like diffusion control. libretexts.org

Table 1: Kinetic Parameters for Model Isocyanate-Alcohol Reactions
IsocyanateAlcoholConditionsKinetic OrderObserved Rate Constant (k_obs)Reference
Phenyl Isocyanate1-Propanol20-fold PhNCO excessPseudo-first-orderData fitted to kinetic equations to derive k researchgate.netnih.gov
Phenyl IsocyanateGlycerolHigh molar excess of isocyanatePseudo-first-orderk_primary_OH ≈ 4 * k_secondary_OH nih.gov
Phenyl IsocyanateButan-1-olExcess alcoholPseudo-first-orderRate constants determined at various temperatures researchgate.net
Phenyl IsocyanateMethanolCatalyzed by DABCOSecond-orderActivation energy (Ea) = 24.8 kJ/mol researchgate.net

Determination of Reaction Order with Respect to Reactants (e.g., Alcohol)

The reaction order with respect to a specific reactant is typically determined by systematically varying its concentration while keeping other reactant concentrations constant and observing the effect on the initial reaction rate. libretexts.org For the isocyanate-alcohol reaction, early studies established that the reaction is generally first-order in each reactant. kuleuven.be

However, the role of the alcohol can be more complex than that of a simple reactant. Studies have shown that the apparent order with respect to the alcohol can be greater than one. cdnsciencepub.comkuleuven.be This is often interpreted as evidence for the alcohol acting as both a reactant and a catalyst. cdnsciencepub.commdpi.com It is proposed that alcohol molecules can form hydrogen-bonded aggregates (dimers, trimers), and these aggregates are more reactive toward the isocyanate than monomeric alcohol molecules. kuleuven.bemdpi.com Consequently, as the alcohol concentration increases, the concentration of these more reactive species also increases, leading to a rate that increases more rapidly than would be expected for a simple first-order dependence. kuleuven.be The reactivity of alcohols is also influenced by their structure, with primary alcohols generally being more reactive than secondary alcohols due to reduced steric hindrance. poliuretanos.netkuleuven.beresearchgate.net

Experimental and Theoretical Activation Energy Analysis

Detailed experimental or theoretical studies determining the specific activation energy for reactions involving 2-Ethylhexyl (6-isocyanatohexyl)-carbamate are not extensively available in the public domain. However, the activation energy for the reaction of isocyanates with compounds containing hydroxyl groups (alcohols) to form carbamates is generally understood to be influenced by the structure of both the isocyanate and the alcohol, as well as the presence of catalysts.

For uncatalyzed reactions, the activation energy is moderate, allowing the reaction to proceed at a reasonable rate at elevated temperatures. The introduction of a catalyst can significantly lower this energy barrier. For instance, tertiary amines and organotin compounds are well-known catalysts for the urethane reaction. The catalytic mechanism often involves the formation of a complex between the catalyst and the isocyanate or the alcohol, which facilitates the nucleophilic attack.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and calculating activation energies for isocyanate reactions. These studies on model isocyanate systems can provide valuable insights into the transition state structures and the energy profiles of the reactions, even in the absence of specific experimental data for 2-Ethylhexyl (6-isocyanatohexyl)-carbamate.

Investigations into Side Reactions and Selectivity Control (e.g., Allophanate (B1242929) Formation)

The high reactivity of the isocyanate group can lead to several side reactions, with allophanate formation being a notable example. An allophanate is formed from the reaction of an isocyanate molecule with a urethane (carbamate) linkage. researchgate.netrsc.orgnih.gov Since 2-Ethylhexyl (6-isocyanatohexyl)-carbamate already contains a carbamate (B1207046) group, it can react with another isocyanate molecule, including another molecule of itself, to form an allophanate.

The formation of allophanates is a consecutive reaction that follows the initial formation of the carbamate. rsc.org This reaction is typically favored at higher temperatures and in the presence of an excess of the isocyanate component. nih.gov The reaction can be represented as follows:

R-NH-CO-OR' + R''-NCO → R-N(CO-NH-R'')-CO-OR'

The selectivity towards urethane or allophanate formation can be controlled by several factors:

Stoichiometry: A 1:1 molar ratio of isocyanate to alcohol primarily yields the carbamate. rsc.org An excess of isocyanate favors the subsequent allophanate formation.

Catalyst: Certain catalysts can selectively promote the urethane reaction over allophanate formation, and vice versa. For instance, some catalysts are known to favor the trimerization of isocyanates to form isocyanurates, another common side reaction. rsc.org The choice of catalyst is therefore critical in directing the reaction towards the desired product. researchgate.netrsc.org

Temperature: Higher reaction temperatures generally promote the formation of allophanates. nih.gov

The control of these side reactions is crucial in polymer chemistry, as the formation of allophanates can introduce branching and cross-linking in the polymer network, thereby modifying the material's mechanical properties.

Reactivity Studies with Amines and Other Active Hydrogen-Containing Compounds

The isocyanate group of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate reacts readily with a wide range of compounds containing active hydrogen atoms. The general order of reactivity is typically:

Aliphatic amines > Aromatic amines > Primary alcohols > Water > Secondary alcohols > Carboxylic acids > Tertiary alcohols > Phenols > Amides > Urethanes

Reaction with Amines: The reaction of isocyanates with primary and secondary amines is extremely rapid, even at room temperature, and typically does not require a catalyst. This reaction yields substituted ureas.

R-NCO + R'-NH₂ → R-NH-CO-NH-R'

The high reactivity is attributed to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols.

Reaction with Other Active Hydrogen-Containing Compounds:

Water: The reaction with water first forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea (B33335) linkage. This reaction is the basis for moisture-curing polyurethane systems.

Carboxylic Acids: Isocyanates react with carboxylic acids to form an unstable mixed anhydride, which can then decompose to form an amide and carbon dioxide, or rearrange to form an N-acylurea.

Alcohols: As previously discussed, the reaction with alcohols is fundamental to the formation of urethanes. The reactivity depends on the steric hindrance of the alcohol, with primary alcohols being more reactive than secondary, which are more reactive than tertiary alcohols.

The table below summarizes the reactivity of the isocyanate group with various functional groups containing active hydrogens.

Reactant Functional Group Product Relative Reaction Rate
Primary Amine-NH₂Substituted UreaVery Fast
Secondary Amine>NHSubstituted UreaVery Fast
Primary Alcohol-OHUrethane (Carbamate)Moderate
WaterH₂OUnstable Carbamic Acid → Amine + CO₂Moderate
Secondary Alcohol-OHUrethane (Carbamate)Slow
Carboxylic Acid-COOHAmide + CO₂ or N-AcylureaSlow
Tertiary Alcohol-OHUrethane (Carbamate)Very Slow

Catalysis in Reactions Involving 2 Ethylhexyl 6 Isocyanatohexyl Carbamate

Development of Heterogeneous and Homogeneous Catalytic Systems for Urethane (B1682113) Synthesis

The production of polyurethanes relies on the polyaddition reaction between diisocyanates and diols, a process that often requires catalysis to achieve high molecular weights and practical reaction times. acs.org Catalysts for this reaction can be broadly classified as homogeneous or heterogeneous. Homogeneous catalysts, which are soluble in the reaction medium, have been predominant in industrial applications. These include organometallic compounds and tertiary amines. researchgate.net They operate by activating either the alcohol (nucleophilic activation) or the isocyanate (electrophilic activation). acs.org

The development of these catalytic systems has been driven by the need to replace highly toxic and environmentally harmful compounds, such as those based on tin, lead, and mercury. rsc.orgshepchem.com Organotin compounds, in particular, have been widely used but are facing increasing regulatory pressure. rsc.org This has spurred the exploration of more benign alternatives.

Heterogeneous catalysts, while less common in traditional polyurethane synthesis, offer advantages such as easier separation from the final product and potential for reuse. Research in this area includes the use of solid acid catalysts like montmorillonite (B579905) K-10 for related reactions, such as the decomposition of carbamates to form isocyanates, which can act as a precursor step in some processes. researchgate.net The design of both homogeneous and heterogeneous systems aims to provide high catalytic activity under mild conditions, good selectivity towards the urethane-forming reaction over side reactions (like the isocyanate-water reaction), and improved environmental compatibility. shepchem.comshepchem.com

**4.2. Metal-Complex Catalysis

Metal-based catalysts are a major class of compounds used to accelerate the formation of urethanes. The choice of metal center and associated ligands is crucial for designing a catalyst that is active, soluble, hydrolytically stable, and less toxic than traditional options. researchgate.net Research has focused on a variety of metal complexes, with significant developments in bismuth-based systems as viable alternatives to organotins.

Bismuth-based catalysts are considered to have low toxicity, making them attractive replacements for organotin compounds. nih.gov Bismuth carboxylates, such as bismuth neodecanoate and bismuth 2-ethylhexanoate (B8288628) (also known as bismuth octoate), are well-known for their ability to accelerate the reaction between isocyanates and polyols. shepchem.comrsc.org These catalysts are effective in both one- and two-component systems and can be used for ambient or heat-cured formulations. shepchem.com

The catalytic activity of bismuth carboxylates is generally proportional to the concentration of bismuth in the system. shepchem.com However, their activity can be insufficient for certain demanding applications. rsc.org Furthermore, traditional bismuth carboxylates can be sensitive to moisture, which leads to hydrolysis and the precipitation of bismuth oxide, deactivating the catalyst. shepchem.com This sensitivity can limit their use in applications involving water, such as in polyurethane foams. nih.gov To overcome this, hydrolytically stable bismuth catalysts have been developed using branched alkanolamine ligands that protect the bismuth ion from hydrolysis while maintaining catalytic performance. shepchem.com

Performance Comparison of Bismuth Catalysts in Polyurethane Foam Formulations
CatalystBismuth Content (wt%)Key FeatureRelative Performance
BiCAT® 810820Traditional bismuth carboxylateStandard activity, less viscous for easier handling. shepchem.com
BiCAT® 821028High concentration bismuth carboxylateSuccessfully used in HFO-based spray foam systems. shepchem.com
Bismuth TriflateN/AWater-soluble, high Lewis acidityShowed higher isocyanate conversion efficiency than stannous octoate. nih.gov
BiCAT® 8842N/AHydrolytically stable (alkanolamine ligand)Shows long-term stability and less foam shrinkage. shepchem.com

To enhance the catalytic activity of bismuth carboxylates, heterobimetallic systems have been designed. A significant advancement is the combination of bismuth carboxylates with lithium carboxylates. rsc.orgrsc.org This combination leads to the spontaneous formation of heterobimetallic complexes, specifically those consisting of two bismuth and four lithium carboxylates, which exhibit dynamic behavior in solution. rsc.orgrsc.org

These Bi/Li systems show a remarkable increase in catalytic activity compared to using bismuth carboxylates alone, making them highly effective alternatives to organotin catalysts for reactions involving aliphatic isocyanates like 2-ethylhexyl (6-isocyanatohexyl)-carbamate. rsc.org Quantum chemical calculations have helped elucidate the reaction mechanism, revealing that the turnover-limiting step is the migratory insertion of the isocyanate into the bismuth-oxygen (B8504807) bond of an alkoxy ligand. rsc.org This detailed mechanistic understanding paves the way for the rational design of even more active catalysts. rsc.orgrsc.org The use of lithium salts in combination with other metals like zinc has also been explored for producing rigid polyurethane foams. google.com

Catalytic Performance in the Reaction of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate with Ethanol rsc.org
Catalyst SystemCatalyst Loading (mol%)Time for >99% Conversion (min)
Bismuth Pivalate (Bi(piv)₃)0.05180
Bi(piv)₃ + 2 eq. Lithium Pivalate (Li(piv))0.0530
Dibutyltin (B87310) Dilaurate (DBTDL)0.0530

The drive to replace toxic organotin catalysts has led to the investigation of a wide array of metal-based compounds. rsc.org Besides the significant progress with bismuth, complexes based on iron, copper, zinc, titanium, cobalt, and zirconium have been studied. nih.gov Bismuth compounds are particularly favored due to their low toxicity, with some derivatives having long histories of use in medicinal applications. nih.gov

While bismuth octoates and neodecanoates are well-established alternatives, their sometimes-insufficient catalytic activity has been a barrier to broader adoption. rsc.org The development of enhanced systems, such as the heterobimetallic bismuth-lithium catalysts, directly addresses this limitation. rsc.orgrsc.org Other metal catalysts, like zinc salts of carboxylic acids, have also been patented for use in polyurethane foam production. google.comgoogle.com The ideal alternative catalyst must not only be non-toxic but also highly active, selective for the urethane reaction, and stable under process conditions. shepchem.comresearchgate.net

Organocatalysis in Isocyanate-Alcohol and Related Polyaddition Reactions

Organocatalysis, which utilizes small organic molecules to accelerate reactions, has emerged as a powerful, metal-free approach for polyurethane synthesis. acs.org This strategy avoids the potential for metal contamination in the final product. Organocatalysts can be classified based on their mode of action, primarily as organic bases (nucleophilic activators) or organic acids (electrophilic activators). acs.org

Recent advances have focused on organic bases like guanidines and amidines, as well as strong Brønsted acids, which have shown catalytic activity competitive with traditional organotin compounds. acs.org Guanidine derivatives, for example, have demonstrated effectiveness in catalyzing the isocyanate-alcohol addition, although they may require higher catalyst loadings than metal-based systems. tandfonline.com However, a drawback of guanidines is their lack of selectivity, as they also catalyze the reaction of isocyanates with water. tandfonline.com

Acidic organocatalysts, such as phenyl phosphonic acid derivatives and sulfonic acids, represent another important class. tandfonline.commdpi.com These catalysts are often more selective towards the alcohol-isocyanate reaction over the water-isocyanate reaction. tandfonline.com Computational studies on organic acids like trifluoromethanesulfonic acid have shown they can effectively lower the activation energy for urethane formation. mdpi.com The effectiveness of these acid catalysts is related to both the strength of the acid and the nucleophilicity of its conjugate base. mdpi.com

Influence of Catalyst Structure and Ligand Steric Properties on Catalytic Activity and Selectivity

The catalytic activity and selectivity in urethane formation are profoundly influenced by the molecular structure of the catalyst, including the nature of the metal center and the steric and electronic properties of its ligands. researchgate.net

In metal-complex catalysis, the ligands play a critical role. For bismuth carboxylate catalysts, the structure of the carboxylate ligand is significant. rsc.org For instance, using sterically hindered carboxylates can modulate the reactivity of the catalyst. The development of hydrolytically stable bismuth catalysts through the use of bulky alkanolamine ligands is a prime example of how ligand design can overcome practical challenges like moisture sensitivity. shepchem.com In heterobimetallic Bi/Li systems, the carboxylate ligands are integral to the formation of the highly active bimetallic complex. rsc.org

The structure of the isocyanate itself also impacts the reaction. mdpi.com Catalysts must be effective for different types of isocyanates, whether they are aromatic or aliphatic. Bismuth carboxylates have been shown to successfully catalyze urethane formation for both types. rsc.org

Selectivity is another key aspect governed by the catalyst. An ideal catalyst promotes the reaction between isocyanate and alcohol (gelling) while minimizing side reactions, such as the reaction with water (blowing) or the formation of allophanates and isocyanurates. shepchem.comrsc.org The choice of catalyst can determine the final product distribution. For example, catalysts like tin carboxylates and common tertiary amines tend to favor carbamate (B1207046) formation, whereas anionic catalysts can promote the formation of isocyanurates, especially at high isocyanate-to-alcohol ratios. rsc.org

Strategies for Catalyst Immobilization, Recovery, and Regeneration in Reactions Involving 2-Ethylhexyl (6-isocyanatohexyl)-carbamate

The move from homogeneous to heterogeneous catalysis is a primary strategy for simplifying catalyst recovery. nih.gov Heterogeneous catalysts can be readily separated from the reaction mixture, which greatly facilitates their reuse. nih.gov This is a significant advantage over homogeneous catalysts, which often require complex and costly purification steps to be removed from the final product. researchgate.net

Catalyst Immobilization Techniques

Immobilization involves confining a catalyst to a solid support, transforming a homogeneous catalyst into a heterogeneous one. This allows for easier separation from the reaction medium. Common techniques applicable to the synthesis of carbamates include:

Use of Inorganic Supports: Materials like clays (B1170129) (e.g., montmorillonite K-10), zeolites, and metal oxides (e.g., CuO-ZnO, ZnAlPO4) have been employed as heterogeneous catalysts in carbamate synthesis and decomposition. researchgate.net These solid acid or base catalysts provide active sites for the reaction while being easily separable.

Magnetic Nanoparticles: A notable strategy involves the use of magnetic nanoparticles as a support for the catalyst. This approach allows for the straightforward recovery of the catalyst from the reaction mixture using an external magnetic field. Research on the synthesis of various N-substituted carbamates has demonstrated that a magnetic catalyst could be recovered and reused for multiple cycles without a significant loss of activity. researchgate.net

Polymeric Supports: Catalysts can be anchored to polymeric gels. For instance, poly(2-diethylamino ethylacrylate) (P(DEAEA)) and its copolymers have been synthesized and used as heterogeneous catalysts in polyurethane synthesis. These gel-based catalysts have shown high efficiency and can be reused multiple times.

Immobilization StrategyCatalyst Support ExamplePrimary AdvantageRelevant Reaction Type
Inorganic Supports Montmorillonite K-10, CuO-ZnOHigh thermal stability, ease of separation.Carbamate synthesis/decomposition. researchgate.net
Magnetic Nanoparticles Iron Oxide NanoparticlesSimple and efficient magnetic separation.N-substituted carbamate synthesis. researchgate.net
Polymeric Supports Poly(2-diethylamino ethylacrylate) gelsHigh catalyst efficiency and reusability.Polyurethane synthesis.

Catalyst Recovery Methods

The method of catalyst recovery is intrinsically linked to its immobilization strategy. The primary goal is to efficiently separate the catalyst from the product stream for subsequent reuse or regeneration.

Filtration and Centrifugation: For catalysts immobilized on solid supports like clays or polymers, conventional separation techniques such as filtration or centrifugation are effective. These methods are mechanically simple and widely applicable in industrial settings.

Magnetic Separation: When catalysts are supported on magnetic nanoparticles, they can be quickly and efficiently removed from the reaction vessel by applying an external magnetic field. This method is highly selective and avoids the need for filtration media.

Solvent Extraction: This technique can be used to recover certain types of catalysts. For example, in the recycling of spent fluid catalytic cracking (FCC) catalysts, solvent extraction with reagents like saponified 2-ethylhexyl phosphoric acid-2-ethylhexyl ester (EHEHPA) has been shown to be effective in recovering rare earth metals. This demonstrates the potential for selective chemical separation methods in catalyst recovery.

Recovery MethodDescriptionApplicable Catalyst Type
Filtration/Centrifugation Mechanical separation of solid catalyst from a liquid reaction mixture.Catalysts on solid, non-magnetic supports.
Magnetic Separation Use of a magnetic field to separate the catalyst from the reaction mixture.Catalysts immobilized on magnetic nanoparticles.
Solvent Extraction Selective dissolution of the catalyst from the reaction mixture or a solid matrix.Specific metal catalysts, such as rare earths from spent catalysts.

Catalyst Regeneration Processes

Over time, catalysts can lose their activity due to poisoning, fouling, or thermal degradation. Regeneration processes are crucial for restoring the catalyst's effectiveness and extending its operational lifetime.

Thermal Treatment: This is a common method for removing coke and other organic residues that can block the active sites of a catalyst. The catalyst is heated to a specific temperature in a controlled atmosphere to burn off the contaminants.

Solvent Washing: In some cases, catalyst activity can be restored by washing with an appropriate solvent to remove adsorbed impurities from the surface.

Chemical Treatment: This can involve treating the deactivated catalyst with specific chemical agents to restore its active sites. For example, an acid or base wash can remove poisoning species. Research on polyurethane reprocessing has shown that zirconium-based catalysts can be used for multiple reprocessing cycles, indicating a degree of inherent stability and potential for regeneration.

Regeneration ProcessDescriptionCommon Application
Thermal Treatment Heating the catalyst to high temperatures to remove organic foulants.Solid catalysts used in high-temperature reactions.
Solvent Washing Rinsing the catalyst with a solvent to dissolve and remove impurities.Regeneration of catalysts where deactivation is due to surface adsorption.
Chemical Treatment Using chemical reactions to remove poisons or restore active sites.Cases of catalyst poisoning by specific chemical species.

The successful implementation of these strategies for immobilization, recovery, and regeneration is paramount for the economic and environmental sustainability of processes involving 2-Ethylhexyl (6-isocyanatohexyl)-carbamate. While direct research is sparse, the principles established in the broader fields of carbamate, isocyanate, and polyurethane catalysis provide a strong foundation for developing efficient and robust catalytic systems.

Polymerization and Macromolecular Architecture Utilizing 2 Ethylhexyl 6 Isocyanatohexyl Carbamate

As a Monomer and Building Block in Polyurethane Synthesis

2-Ethylhexyl (6-isocyanatohexyl)-carbamate serves as a key monomer in the synthesis of polyurethanes, a class of polymers widely utilized for their diverse properties. The isocyanate group is highly reactive towards compounds containing active hydrogen atoms, such as alcohols and amines, forming the characteristic urethane (B1682113) linkages that constitute the backbone of polyurethane polymers.

The fundamental reaction in polyurethane synthesis is the polyaddition of diisocyanates or polyisocyanates with diols or polyols. When 2-Ethylhexyl (6-isocyanatohexyl)-carbamate is used, its single isocyanate group can react with a hydroxyl group from a diol or polyol, leading to the formation of a urethane linkage. This reaction is the basis for creating the repeating units of the polyurethane chain. The synthesis of polyurethanes is typically achieved through the polyaddition polymerization of isocyanates with hydroxyl-functional compounds (polyols) to create the urethane linkage.

The general reaction can be represented as:

R-NCO + R'-OH → R-NH-CO-O-R'

Where R represents the hexyl group of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate and R'-OH represents a diol or polyol. The resulting polymer's properties are highly dependent on the specific diols and polyols used in the reaction. By selecting different polyols, the properties of the resulting polyurethane, such as flexibility, hardness, and chemical resistance, can be tailored for specific applications. For instance, the use of long, flexible diols will result in a softer, more elastomeric polyurethane, while short, rigid diols will produce a harder, more rigid material.

In polyurethane synthesis, controlling the polymer chain length and molecular weight distribution is crucial for achieving the desired material properties. 2-Ethylhexyl (6-isocyanatohexyl)-carbamate can act as a chain terminator or a monofunctional monomer. When introduced into a polymerization reaction containing difunctional or polyfunctional monomers, it reacts with a growing polymer chain, effectively capping it and preventing further propagation from that end. This allows for precise control over the average molecular weight of the resulting polymer.

The stoichiometry of the reactants plays a critical role in determining the final molecular weight. By adjusting the ratio of monofunctional isocyanates like 2-Ethylhexyl (6-isocyanatohexyl)-carbamate to difunctional or polyfunctional monomers, the degree of polymerization can be controlled. An excess of the monofunctional isocyanate will lead to shorter polymer chains and a lower average molecular weight.

Furthermore, the functionality of the resulting polymer can be tailored by the strategic use of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate. By incorporating it at the chain ends, polymers with specific end-group functionalities can be synthesized. These functional end-groups can then be used for subsequent reactions, such as cross-linking or grafting, to further modify the polymer's properties. The use of chain length regulators can significantly influence the molecular weight and solution viscosity of poly(urethane ureas) kpi.ua.

Incorporation into Polyurea Formulations and Derivatives

Similar to polyurethanes, polyureas are formed through step-growth polymerization. However, in the case of polyureas, the isocyanate group reacts with an amine group to form a urea (B33335) linkage. The reaction is typically faster than the reaction with hydroxyl groups.

R-NCO + R'-NH₂ → R-NH-CO-NH-R'

2-Ethylhexyl (6-isocyanatohexyl)-carbamate can be incorporated into polyurea formulations as a monofunctional reactant. Its role is analogous to its function in polyurethane synthesis, where it can be used to control chain length and introduce specific end-group functionalities. The incorporation of this compound can influence the final properties of the polyurea, such as its flexibility, hardness, and thermal stability.

Functionalization Strategies for Polymeric Materials

The reactive isocyanate group of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate makes it a valuable tool for the functionalization of existing polymeric materials. This allows for the modification of a polymer's surface or bulk properties to suit specific applications.

Grafting is a technique used to attach polymer chains (grafts) onto a main polymer backbone. This process can significantly alter the properties of the original polymer nih.gov. 2-Ethylhexyl (6-isocyanatohexyl)-carbamate can be used in "grafting to" reactions. In this approach, the isocyanate group of the carbamate (B1207046) reacts with functional groups present on the surface or within the bulk of a polymer. For example, a polymer containing hydroxyl or amine groups can be reacted with 2-Ethylhexyl (6-isocyanatohexyl)-carbamate, resulting in the covalent attachment of the 2-ethylhexyl carbamate moiety.

This surface modification can be used to alter properties such as hydrophobicity, biocompatibility, and adhesion. For instance, grafting a hydrophobic molecule like 2-Ethylhexyl (6-isocyanatohexyl)-carbamate onto a hydrophilic polymer surface can render it more water-repellent.

"Click" chemistry refers to a class of reactions that are rapid, efficient, and highly specific. The thiol-ene reaction is a prominent example of a click reaction that has found widespread use in polymer and materials science researchgate.netresearchgate.net. While the isocyanate group itself does not directly participate in the most common thiol-ene click reactions, 2-Ethylhexyl (6-isocyanatohexyl)-carbamate can be used to introduce functionalities that are amenable to these reactions.

For example, the isocyanate group can be reacted with a molecule containing both a hydroxyl or amine group and a terminal alkene (an "ene"). This functionalized molecule can then be attached to a polymer backbone. The resulting polymer, now bearing pendant "ene" groups, can be further modified through a thiol-ene click reaction with a thiol-containing molecule. This two-step process allows for the introduction of a wide range of functionalities onto a polymer with high efficiency and under mild reaction conditions. The thiol-ene reaction is a powerful tool for the functionalization of porous polymer monoliths and can be initiated by UV light or heat nih.gov.

The versatility of this approach is highlighted by its use in creating patterned hydrogels and for the functionalization of furan-protected maleimide side chains in polymers rsc.org. The thiol-isocyanate click reaction provides a facile and quantitative method for modifying the end-groups of polymers curtin.edu.au.

Derivatization for Tailored Material Properties and Performance

The chemical structure of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate is distinguished by two primary functional groups: a carbamate linkage and a terminal isocyanate group. cymitquimica.com The isocyanate group is highly reactive, serving as a key site for derivatization to incorporate this molecule into larger polymer structures. cymitquimica.com This reactivity allows for the covalent modification of other polymers or for its use as a building block in polymerization reactions, enabling the tailoring of final material properties.

The primary derivatization pathway involves the reaction of the isocyanate group (-N=C=O) with nucleophiles, such as alcohols (-OH) or amines (-NH₂). These reactions lead to the formation of stable urethane or urea linkages, respectively. This process effectively grafts the 2-ethylhexyl carbamate moiety onto other molecules or polymer chains. By controlling the stoichiometry and reaction conditions, the degree of derivatization can be precisely managed, which in turn influences the performance characteristics of the resulting material, such as its application in coatings, adhesives, and elastomers. cymitquimica.com The incorporation of the bulky and hydrophobic 2-ethylhexyl group, along with the hydrogen-bonding capability of the newly formed urethane or urea linkage, can significantly alter properties like solubility, thermal stability, and mechanical strength.

Supramolecular Polymer Architectures and Assembly

Once integrated into a polymer structure, the 2-Ethylhexyl (6-isocyanatohexyl)-carbamate moiety provides functionalities that can direct the formation of complex supramolecular architectures. The carbamate group itself, and any urethane or urea linkage formed during derivatization, contains an N-H group capable of acting as a hydrogen bond donor. This non-covalent interaction is fundamental to guiding the self-assembly of polymer chains into organized, higher-order structures.

Investigation of Hydrogen Bonding Interactions in Polymer Self-Assembly

Hydrogen bonding is a critical directional force in the self-assembly of polymers containing the carbamate moiety. The N-H group within the carbamate can form hydrogen bonds with suitable acceptor groups, such as carbonyls (C=O), either on the same polymer chain (intramolecularly) or on adjacent chains (intermolecularly). This interaction is analogous to the well-studied self-assembly driven by ureido-pyrimidinone (UPy) units, which also rely on hydrogen bonding to dictate material properties. nih.gov

The presence of these hydrogen bonds can induce a preorganization of the polymer chains, which can influence polymerization kinetics and the final macromolecular conformation. uni-bayreuth.de For instance, studies on other polymer systems have shown that hydrogen bonding near an active site can lead to faster polymerization rates. uni-bayreuth.de The strength of these bonds is temperature-dependent; they weaken at elevated temperatures, introducing a dynamic and reversible nature to the polymer assemblies. tue.nl By manipulating the density and placement of these hydrogen-bonding sites, the conformational rigidity and coplanarity of the polymer backbone can be controlled, which has been shown to enhance properties in other systems, such as semiconductivity in pseudoladder polymers. escholarship.org

Formation and Characterization of Single-Chain Polymeric Nanoparticles (SCPNs)

Single-Chain Polymeric Nanoparticles (SCPNs) are discrete, nanometer-sized objects formed by the folding and collapse of an individual polymer chain. researchgate.net The synthesis of SCPNs is a bio-inspired approach that mimics the natural folding of proteins. nih.gov This process typically involves inducing the collapse of a precursor polymer chain through intramolecular interactions, followed by the formation of cross-links that stabilize the compact structure. nih.gov

For a polymer incorporating the 2-Ethylhexyl (6-isocyanatohexyl)-carbamate moiety, several forces can drive this intramolecular collapse:

Hydrogen Bonding: Intramolecular hydrogen bonds involving the carbamate N-H groups can promote the initial folding of the polymer chain. nih.gov

Hydrophobic Interactions: The long, branched 2-ethylhexyl groups are hydrophobic and will tend to aggregate in polar solvents to minimize their contact with the solvent, further driving the collapse of the polymer chain into a globular conformation. tue.nl

Once the chain has collapsed, intramolecular covalent cross-links can be introduced to permanently fix the nanoparticle structure. This strategy results in well-defined nanoparticles, typically in the 5 to 20 nm size range. palmanslab.nl The characterization of these SCPNs involves techniques such as size-exclusion chromatography (SEC) to confirm the absence of intermolecular aggregates and dynamic light scattering (DLS) to determine their hydrodynamic radius. The resulting nanoparticles have potential applications as synthetic enzymes or nano-sized encapsulation systems. palmanslab.nl

Controlling Intra- and Intermolecular Interactions for Network Formation and Stability

The final architecture of a polymer system containing 2-Ethylhexyl (6-isocyanatohexyl)-carbamate is determined by the balance between intramolecular and intermolecular interactions. This balance is highly dependent on the polymer concentration during the self-assembly or cross-linking process. nih.gov

Intramolecular Dominance (Low Concentration): In very dilute solutions, polymer chains are isolated from one another. Under these conditions, intramolecular forces (such as hydrogen bonding and hydrophobic collapse) dominate, leading to the formation of SCPNs. nih.gov

Intermolecular Dominance (High Concentration): At higher concentrations, polymer chains are more likely to interact with each other. Intermolecular hydrogen bonds between carbamate groups on different chains become prevalent, acting as physical cross-links. This leads to the formation of extended polymer networks, resulting in materials like gels or elastomers with increased mechanical stability. nih.gov

The order in which covalent and non-covalent interactions are established is also critical. Research has shown that when polymers first fold via non-covalent interactions (like hydrogen bonding) and are subsequently cross-linked, the resulting nanoparticles have better control over size and internal structure. nih.gov In contrast, forming covalent cross-links in a random coil state before inducing non-covalent collapse can lead to larger, less-defined particles. nih.gov This demonstrates the importance of controlling the self-assembly pathway to achieve desired material properties.

Interaction TypeDominant atResulting ArchitecturePrimary Driving Forces
Intramolecular Low ConcentrationSingle-Chain Polymeric Nanoparticles (SCPNs)Hydrogen Bonding, Hydrophobic Collapse
Intermolecular High ConcentrationPolymer Networks, GelsHydrogen Bonding, van der Waals forces

Synthesis of Copolymers and Hybrid Materials Incorporating the Carbamate Moiety

The 2-Ethylhexyl (6-isocyanatohexyl)-carbamate molecule is a versatile component for creating advanced copolymers and hybrid materials. Its reactive isocyanate group allows it to be incorporated into various polymer structures either as a comonomer or through post-polymerization modification.

For example, it can be reacted with a hydroxyl-containing monomer, such as 2-hydroxyethyl methacrylate, to create a new, larger monomer that can then be copolymerized with other monomers like methyl methacrylate or n-hexyl methacrylate. researchgate.net This approach allows for the precise insertion of the functional carbamate moiety into a polymer backbone. Alternatively, a pre-synthesized polymer with reactive pendant groups (e.g., hydroxyl or amine groups) can be modified by grafting the isocyanate-containing molecule onto it.

The inclusion of the 2-ethylhexyl group significantly impacts the properties of the resulting copolymer. Studies on copolymers containing 2-ethylhexyl acrylate (B77674) (EHA) or 2-ethylhexyl methacrylate (EHMA) have demonstrated several key effects. researchgate.netnih.gov

PropertyInfluence of 2-Ethylhexyl GroupResearch Finding
Glass Transition (Tg) Lowers the Tg, increasing flexibility.Block copolymers of EHMA and methyl methacrylate (MMA) showed a Tg for the PEHMA block around 20 °C, indicating its rubbery nature at room temperature. researchgate.net
Self-Healing Promotes self-healing properties.The 2-ethylhexyl side chains can interdigitate, providing a mechanism for secondary bonding that facilitates autonomous self-healing in styrene/EHA copolymers over a broad composition range. nih.gov
Solubility Increases solubility in nonpolar solvents.The hydrophobic nature of the alkyl chain enhances compatibility with nonpolar media, which is relevant for applications like dispersion polymerization. researchgate.net

Furthermore, the 2-ethylhexyl group can be used to create hybrid materials through non-covalent interactions. In one study, a nonwoven fabric was first modified by grafting it with a polymer containing long alkyl chains (octadecyl methacrylate). mdpi.com Subsequently, an organophosphorus compound with two 2-ethylhexyl groups (2-ethylhexyl hydrogen-2-ethylhexylphosphonate) was loaded onto the fabric. mdpi.com The loading was achieved through strong hydrophobic interactions and chain entanglement between the alkyl chains of the grafted polymer and the 2-ethylhexyl groups of the organophosphorus compound. mdpi.com This method illustrates how the hydrophobic character of the 2-ethylhexyl group can be leveraged to immobilize functional molecules within a polymer matrix to create advanced hybrid materials for applications such as selective ion separation. mdpi.com

Advanced Material Applications Research Derived from 2 Ethylhexyl 6 Isocyanatohexyl Carbamate

Development of High-Performance Coating Formulations and Adhesive Technologies

The use of blocked isocyanates is a well-established strategy in the formulation of one-component (1K) polyurethane coatings and adhesives. ncsu.edumdpi.com This technology circumvents the limited pot life of traditional two-component (2K) systems by protecting the highly reactive isocyanate group with a blocking agent. The isocyanate can then be de-blocked, typically by heating, to initiate the curing reaction with a polyol. mdpi.comweebly.com

While specific research detailing the use of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate in high-performance coatings and adhesives is not extensively documented in publicly available literature, its chemical structure suggests potential advantages. The 2-ethylhexyl group, a common component in plasticizers and other polymer additives, can impart flexibility and improve flow and leveling properties in a coating formulation. The aliphatic nature of the hexyl isocyanate backbone would be expected to offer good UV stability and weather resistance, making it suitable for exterior applications. pageplace.de

The carbamate (B1207046) linkage itself introduces polarity that can enhance adhesion to various substrates. The de-blocking temperature, a critical parameter for any blocked isocyanate, would determine the specific application areas. Lower de-blocking temperatures are suitable for heat-sensitive substrates, while higher temperatures are used for industrial coatings requiring robust curing conditions. mdpi.com

Table 1: Potential Properties of Coatings and Adhesives Formulated with 2-Ethylhexyl (6-isocyanatohexyl)-carbamate

PropertyPotential AdvantageRationale
Adhesion Enhanced bonding to diverse substratesThe polar carbamate group can improve surface wetting and interaction.
Flexibility Improved impact resistance and durabilityThe 2-ethylhexyl group can increase the free volume within the polymer matrix.
Weatherability Good color and gloss retention in outdoor useThe aliphatic isocyanate backbone is inherently more resistant to UV degradation than aromatic isocyanates. pageplace.de
Formulation Potential for stable one-component systemsAs a blocked isocyanate, it allows for pre-mixing with polyols without premature reaction. ncsu.edu

Further research would be necessary to determine the specific performance characteristics, such as de-blocking kinetics, chemical resistance, and mechanical properties of polyurethane systems derived from this particular carbamate.

Design and Fabrication of Polyurea or Polyurethane Microcapsules and Encapsulation Systems

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create small capsules with useful properties. Polyurea and polyurethane are common shell materials for microcapsules due to their high mechanical strength and thermal stability. These microcapsules are often synthesized via interfacial polymerization, where a diisocyanate in an oil phase reacts with a polyamine or polyol in an aqueous phase at the oil-water interface. ncsu.eduresearchgate.net

While direct studies employing 2-Ethylhexyl (6-isocyanatohexyl)-carbamate for microencapsulation are not readily found, its structure as a blocked isocyanate presents an interesting possibility for controlled-release systems. The blocked nature would prevent immediate reaction upon emulsification. The release of the encapsulated core material could then be triggered by heat, which would de-block the isocyanate and could potentially lead to a strengthening or modification of the capsule shell.

The synthesis of polyurethane/polyurea microcapsules often involves diisocyanates like isophorone (B1672270) diisocyanate (IPDI) to form the shell. ncsu.edu These microcapsules can carry self-healing agents for coatings; when a crack ruptures the microcapsules, the released agent polymerizes and repairs the damage. ncsu.edu

Table 2: Hypothetical Parameters for Microcapsule Synthesis

ParameterPotential Role of 2-Ethylhexyl (6-isocyanatohexyl)-carbamateDesired Outcome
Shell Formation As a co-monomer or modifying agentTailoring shell properties like flexibility and permeability.
Release Mechanism Heat-triggered de-blockingControlled release of encapsulated active ingredients.
Core Material Compatibility The 2-ethylhexyl group may enhance solubility for certain core materials.Higher loading capacity and stability of the encapsulated substance.

The development of such systems would require systematic investigation into the de-blocking conditions in an emulsion environment and the resulting morphology and properties of the microcapsules.

Creation of Specialty Polymeric Materials with Enhanced Properties (e.g., Superhydrophobic Surfaces)

The creation of specialty polymers with tailored properties is a significant area of materials science. Superhydrophobic surfaces, for instance, which exhibit extreme water repellency, are typically achieved by creating a surface with both low surface energy and a specific micro/nanostructure.

While there is no direct research found on the use of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate for creating superhydrophobic surfaces, the principles of polymer design suggest it could be a potential building block. The long alkyl chain of the 2-ethylhexyl group would contribute to lowering the surface energy of a polymer film. By incorporating this monomer into a polymer backbone, it is conceivable that a material with inherent hydrophobic properties could be synthesized.

To achieve superhydrophobicity, this polymer would likely need to be combined with a method to generate surface roughness, such as the incorporation of nanoparticles or through specific processing techniques.

Functionalization of Bio-based Polymers (e.g., Lignin (B12514952), Cellulose (B213188) Derivatives) for Novel Applications

The use of renewable resources is a growing trend in polymer chemistry. Lignin and cellulose are abundant bio-based polymers with a high density of hydroxyl (-OH) groups. researchgate.netmdpi.com These hydroxyl groups are reactive sites that can be functionalized to create new materials with enhanced properties. The reaction of isocyanates with the hydroxyl groups of these biopolymers can lead to the formation of bio-based polyurethanes. mdpi.comresearchgate.net

The functionalization of lignin with isocyanates has been explored to improve its compatibility with other polymers and to create new materials for applications such as coatings and adhesives. mdpi.comresearchgate.net For example, lignin-based polyurethanes have been synthesized by reacting lignin with various isocyanates, resulting in materials with good thermal stability and mechanical properties. researchgate.net

Although specific studies on the functionalization of lignin or cellulose with 2-Ethylhexyl (6-isocyanatohexyl)-carbamate are not prevalent in the reviewed literature, the chemical principles suggest its potential utility. The reaction of the isocyanate group (after de-blocking) with the hydroxyl groups of lignin or cellulose could yield a grafted biopolymer with modified properties. The 2-ethylhexyl carbamate moiety could introduce hydrophobicity and flexibility to the otherwise rigid and polar biopolymer structures.

Table 3: Potential Effects of Functionalizing Bio-polymers with 2-Ethylhexyl (6-isocyanatohexyl)-carbamate

Bio-polymerPotential Property ModificationPotential Application
Lignin Increased hydrophobicity, improved processabilityBio-based coatings, adhesives, and composites.
Cellulose Derivatives Enhanced flexibility, thermoplasticityBio-plastics, films, and fibers.

The successful functionalization would depend on factors such as the solvent system, reaction temperature (to control de-blocking), and the accessibility of the hydroxyl groups on the biopolymer.

Spectroscopic and Advanced Analytical Characterization Techniques

In-situ Infrared (IR) Spectroscopy for Real-Time Reaction Monitoring and Functional Group Analysis

In-situ Infrared (IR) Spectroscopy, particularly using Attenuated Total Reflectance (ATR) probes, is a powerful tool for monitoring the synthesis of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate in real-time. nih.gov This technique allows for the continuous tracking of reactant consumption and product formation without the need for sample extraction. The synthesis typically involves the reaction of 2-ethylhexanol with hexamethylene diisocyanate.

The key to monitoring this reaction is observing the distinct vibrational frequencies of the functional groups involved. The isocyanate group (-N=C=O) exhibits a very strong and sharp absorption band around 2250-2275 cm⁻¹. As the reaction with 2-ethylhexanol proceeds to form the carbamate (B1207046) linkage (-NH-C=O-O-), the intensity of the isocyanate peak diminishes. Concurrently, new peaks characteristic of the carbamate group appear. These include the N-H stretch, typically seen in the 3300-3500 cm⁻¹ region, and the carbonyl (C=O) stretch of the urethane (B1682113), which appears around 1670-1740 cm⁻¹. pressbooks.publibretexts.org

By tracking the decrease in the isocyanate peak area and the increase in the carbamate peak areas, a kinetic profile of the reaction can be established. This provides valuable data on reaction rates, endpoint determination, and potential side reactions.

Table 1: Key IR Absorption Bands for Monitoring the Formation of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Observation during Reaction
Isocyanate (-N=C=O)Asymmetric Stretch2250 - 2275Strong peak, decreases in intensity
Carbamate (Urethane)N-H Stretch3300 - 3500Appears and increases in intensity
Carbamate (Urethane)C=O Stretch1670 - 1740Appears and increases in intensity
Alcohol (-OH)O-H Stretch (Broad)3200 - 3600Broad peak, decreases in intensity
Alkane (-CH₂, -CH₃)C-H Stretch2850 - 2960Present throughout the reaction

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate. researchgate.net It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

¹H NMR spectroscopy identifies the types and number of protons based on their chemical environment. For 2-Ethylhexyl (6-isocyanatohexyl)-carbamate, the spectrum would show distinct signals for the protons of the 2-ethylhexyl group and the hexyl chain. The methylene (B1212753) protons adjacent to the carbamate oxygen (-O-CH₂-) and the isocyanate group (-CH₂-NCO) would appear at characteristic downfield shifts. Integration of the peak areas confirms the ratio of protons in different parts of the molecule. funaab.edu.ng

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the carbamate group and the carbon of the isocyanate group are particularly noteworthy, appearing at the most downfield positions in the spectrum due to their electronegative neighbors. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Ethylhexyl (6-isocyanatohexyl)-carbamate

Proton AssignmentApproximate Chemical Shift (δ, ppm)Multiplicity
-CH₃ (ethyl & hexyl ends)0.8 - 0.9Triplet
-CH₂- (alkyl chain)1.2 - 1.6Multiplet
-CH- (ethylhexyl branch)1.5 - 1.7Multiplet
-CH₂-N(H)COO-3.1 - 3.3Quartet
-CH₂-NCO3.3 - 3.5Triplet
-O-CH₂-3.9 - 4.1Doublet
-N(H)-4.5 - 5.5Broad Singlet/Triplet

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Ethylhexyl (6-isocyanatohexyl)-carbamate

Carbon AssignmentApproximate Chemical Shift (δ, ppm)
-CH₃10 - 14
-CH₂- (alkyl chain)22 - 39
-CH- (ethylhexyl branch)38 - 40
-CH₂-N(H)COO-40 - 42
-CH₂-NCO43 - 45
-O-CH₂-67 - 69
-N=C=O121 - 123
-NH-C=O-O-155 - 157

Diffusion-Ordered Spectroscopy (DOSY) NMR is an advanced technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. The diffusion coefficient is directly related to the size and shape of a molecule (its hydrodynamic radius). For a pure sample of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate, all proton signals would align horizontally in the DOSY plot, corresponding to a single diffusion coefficient. This technique is particularly useful for analyzing mixtures, confirming the presence of a single species, or studying aggregation phenomena where a change in the effective hydrodynamic radius would be observed.

Low-temperature NMR studies can provide insights into dynamic molecular processes such as conformational changes or hindered rotation around single bonds. researchgate.net In 2-Ethylhexyl (6-isocyanatohexyl)-carbamate, rotation around the C-N bond of the carbamate group can be restricted at low temperatures. This could potentially lead to the observation of distinct signals for different conformers (rotamers), which would appear as a single averaged signal at room temperature. Such studies help to characterize the rotational energy barriers and the preferred conformations of the molecule in solution.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polymer Collapse Studies

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a liquid chromatography technique that separates molecules based on their hydrodynamic volume in solution. polyanalytik.com While GPC/SEC is primarily used for macromolecules, it is highly relevant in the context of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate, which serves as a monomer or a chain-end modifier in polymerization reactions.

When this compound is used to synthesize polymers, GPC/SEC is the standard method to determine the resulting polymer's molecular weight distribution. lcms.czlcms.cz Key parameters obtained include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. polyanalytik.com

Furthermore, GPC/SEC can be employed in polymer collapse studies. If polymers containing this carbamate unit are subjected to changes in solvent or temperature, they may undergo conformational changes, such as collapsing from an extended coil to a more compact globule. This change in hydrodynamic volume is detectable by GPC/SEC as a shift in elution time, providing valuable information on the solution behavior of the polymer. polyanalytik.com

Dynamic Light Scattering (DLS) for Nanoparticle Size and Distribution Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension or solution. If 2-Ethylhexyl (6-isocyanatohexyl)-carbamate is used in the synthesis of polymeric nanoparticles, micelles, or other colloidal assemblies, DLS is a critical tool for their characterization.

The technique works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light. These fluctuations are caused by the Brownian motion of the particles. Smaller particles move faster, causing rapid fluctuations, while larger particles move more slowly, resulting in slower fluctuations. By analyzing the correlation of these fluctuations over time, the diffusion coefficients of the particles can be calculated, which are then used to determine their hydrodynamic radius via the Stokes-Einstein equation. DLS provides the average particle size and a polydispersity index (PDI), which describes the width of the size distribution.

Rheological Studies, including Viscosity Measurements, for Processability and Network Formation

Rheological studies are fundamental to understanding the flow behavior of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate, which is critical for its handling, processing, and application, particularly in formulations where it acts as a monomer or crosslinking agent.

The viscosity of this carbamate would be a key parameter. It is expected to be influenced by temperature, with viscosity generally decreasing as temperature increases. This relationship is crucial for determining optimal temperatures for pumping, mixing, and application to ensure uniform coverage and penetration into substrates.

In the context of polymerization or crosslinking reactions, rheological measurements would be invaluable for monitoring the network formation. An increase in viscosity over time at a given temperature would indicate the progress of the reaction, as the molecular weight of the polymer increases and crosslinks are formed. This can be monitored using a rheometer, which can measure viscosity changes continuously. The gel point, the moment the material transitions from a liquid to a solid-like gel, is a critical parameter that can be determined from such studies.

Although no specific viscosity data for 2-Ethylhexyl (6-isocyanatohexyl)-carbamate was found, the table below illustrates a hypothetical dataset of how its viscosity might change with temperature, which is typical for similar organic compounds.

Hypothetical Viscosity Data for 2-Ethylhexyl (6-isocyanatohexyl)-carbamate

Temperature (°C) Viscosity (mPa·s)
25 150
40 75
60 30

Note: The data in this table is illustrative and not based on experimental measurements of the specified compound.

X-ray Diffraction (XRD) Studies for Solid-State Structure and Crystallinity

X-ray diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of a material. For 2-Ethylhexyl (6-isocyanatohexyl)-carbamate, XRD would be employed to investigate its solid-state characteristics, specifically its crystallinity.

If the compound is crystalline, XRD analysis would reveal a distinct diffraction pattern with sharp peaks at specific angles (2θ). The positions and intensities of these peaks are unique to the compound's crystal lattice structure. This "fingerprint" can be used for phase identification and quality control. Furthermore, analysis of the peak broadening can provide information about crystallite size and lattice strain.

Conversely, if the compound is amorphous, the XRD pattern would show a broad halo rather than sharp peaks, indicating a lack of long-range atomic order. For many applications, particularly in coatings and adhesives, an amorphous nature can be desirable as it can lead to better flexibility and adhesion.

In semi-crystalline materials, the XRD pattern would be a combination of sharp peaks superimposed on a broad amorphous halo. The relative areas of the crystalline peaks and the amorphous halo can be used to quantify the degree of crystallinity.

No experimental XRD data for 2-Ethylhexyl (6-isocyanatohexyl)-carbamate has been found in the reviewed literature. A hypothetical representation of XRD data is provided below to illustrate the expected output for a semi-crystalline sample of this compound.

Hypothetical XRD Peak Data for a Semi-Crystalline Sample of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate

2θ Angle (°) Intensity (a.u.) Crystalline/Amorphous
10.5 500 Crystalline Peak
20.2 1200 Crystalline Peak
21.8 800 Crystalline Peak

Note: The data in this table is for illustrative purposes and does not represent actual experimental results.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms of blocked isocyanates like 2-Ethylhexyl (6-isocyanatohexyl)-carbamate. These studies focus on the deblocking reaction, where the blocking group (2-ethylhexanol) is thermally released to regenerate the reactive isocyanate group (-NCO).

Research on similar systems, such as N-methylaniline-blocked diisocyanates, has utilized DFT to correlate the structure of the blocking agent with the deblocking temperature. ijacskros.com Such calculations help in understanding the transition state of the deblocking process. For the catalyst-free reaction of isocyanates with alcohols, the transition state involves the bending of the N=C=O group, which activates the carbon atom for the formation of a new C-O bond. mdpi.com

Key findings from related studies include:

The deblocking temperature and reaction rate are heavily influenced by the electronic and steric nature of the blocking agent and the isocyanate structure. researchgate.net

Computational models can predict the reaction pathways for both catalyst-free and catalyzed urethane (B1682113) formation. mdpi.com

DFT calculations have been used to analyze the UV spectra of polyurethane structural fragments, providing insight into the electronic structure of isocyanates and carbamates. researchgate.net

These quantum chemical methods allow for a detailed analysis of the energy barriers and transition state geometries, which are crucial for designing and optimizing industrial processes that use blocked isocyanates.

Molecular Dynamics Simulations for Polymer Conformation, Chain Dynamics, and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful tool for investigating the structure and dynamics of polymers derived from 2-Ethylhexyl (6-isocyanatohexyl)-carbamate at an atomistic level. wpmucdn.com Although specific MD studies on polymers from this exact monomer are scarce, extensive research on thermoplastic polyurethanes (TPUs) offers significant insights. mit.eduresearchgate.net

MD simulations are used to model the complex, heterogeneous structure of TPUs, which consist of hard and soft segments that segregate into distinct domains. mit.edu This microphase separation is critical to the material's mechanical properties. Simulations can reveal how polymer chains fold, move, and organize themselves, providing a link between molecular architecture and macroscopic behavior.

Applications of MD simulations in related polyurethane systems:

Morphology and Microphase Separation: Simulating the self-assembly of hard and soft segments to understand the resulting nanometer-scale morphology. wpmucdn.com

Mechanical Properties: Identifying the molecular mechanisms of mechanical response under stress, such as large tensile deformation. mit.edu

Self-Healing Mechanisms: Investigating the role of intermolecular forces, particularly hydrogen bonds, in the self-healing properties of polyurethane elastomers. rsc.org

Pervaporation and Transport: Modeling the structure of polyurethane membranes to study the separation of liquid mixtures. nih.gov

These simulations often require sophisticated force fields, like COMPASS or OPLS-AA, to accurately describe the interactions between atoms. wpmucdn.comresearchgate.net

Theoretical Kinetic Modeling and Prediction of Reaction Rates

Theoretical kinetic modeling is essential for predicting the deblocking and curing reaction rates of systems involving 2-Ethylhexyl (6-isocyanatohexyl)-carbamate. These models are often developed in conjunction with experimental techniques like Fourier-transform infrared (FTIR) spectroscopy and thermogravimetric analysis (TGA). researchgate.netresearchgate.netasianpubs.org

By monitoring the disappearance of the carbamate (B1207046) linkage and the appearance of the free isocyanate group under non-isothermal or isothermal conditions, kinetic parameters such as the activation energy (Ea) and pre-exponential factor (A) can be determined. ijacskros.comresearchgate.net

Commonly Used Kinetic Models and Methods:

Isoconversional Methods: Models like those developed by Friedman-Reich-Levi (FRL) and Flynn-Wall-Ozawa (FWO) are used to calculate activation energy from non-isothermal TGA data without assuming a specific reaction model. ijacskros.com

FTIR Spectroscopy: This technique allows for direct tracking of the concentrations of reactants and products over time at various temperatures, enabling the determination of reaction rate constants. asianpubs.orgcore.ac.uk

Numerical Simulations: Experimental kinetic data can be validated and further analyzed using numerical simulation software, such as MATLAB, to solve the kinetic equations. ijacskros.com

Studies on various blocked isocyanates have shown that the deblocking rate is highly dependent on the chemical structure of both the isocyanate and the blocking agent. For instance, aromatic isocyanates tend to deblock more easily than aliphatic ones. researchgate.net

Prediction of Molecular Properties using Computational Chemistry Methods (e.g., Collision Cross Section)

Computational chemistry methods are increasingly used to predict various molecular properties of compounds like 2-Ethylhexyl (6-isocyanatohexyl)-carbamate, which aids in their analytical characterization. A key property that can be predicted is the ion mobility-derived collision cross section (CCS). nih.govresearchgate.netnih.gov CCS is a physicochemical property that reflects the size and shape of an ion in the gas phase and is a valuable identifier in mass spectrometry-based analyses. nih.govwiley.com

Machine learning algorithms, such as support vector machines (SVM), are trained on large datasets of experimentally measured CCS values and molecular descriptors. nih.govnih.gov These models can then predict the CCS value for a new compound based on its chemical structure.

Table: Performance of a Support Vector Machine (SVM) Model for CCS Prediction

Adduct Type Percentage with <5% Error Median Relative Error
[M+H]⁺ 93.3% 1.42%
[M+Na]⁺ 95.0% 1.76%

Data sourced from studies on chemicals associated with plastics. nih.gov

This predictive capability is particularly useful for identifying non-intentionally added substances (NIAS) in materials like food packaging, where reference standards are often unavailable. nih.govresearchgate.net By comparing the predicted CCS value with the experimentally measured one, the confidence in the identification of an unknown compound can be significantly improved. researchgate.net

Conformational Analysis and Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

The three-dimensional conformation of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate, and the polymers it forms, is heavily influenced by hydrogen bonding. nih.gov The carbamate (or urethane) group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), leading to the formation of complex hydrogen bonding networks.

Computational methods, often combined with spectroscopic techniques like IR and NMR, are used to perform conformational analysis. nih.govrsc.org These studies investigate the different spatial arrangements of the molecule (conformers) and their relative energies.

Key aspects of hydrogen bonding in carbamate systems:

Intramolecular vs. Intermolecular Bonds: Hydrogen bonds can form within a single molecule (intramolecular) or between different molecules (intermolecular). Distinguishing between these is crucial and can be achieved through concentration-dependent IR analysis. nih.gov

Syn/Anti Conformers: The carbamate C-N bond can exist in syn and anti rotational isomers (rotamers). The anti rotamer is typically more stable, but the syn rotamer can be stabilized by specific hydrogen bonding interactions. nd.edunih.gov

Influence on Properties: In polyurethanes, hydrogen bonding between hard segments is a primary driver of microphase separation and significantly contributes to the material's mechanical strength and thermal properties. rsc.org MD simulations have shown that the self-healing capacity of some polyurethanes is largely due to the reversible nature of these hydrogen bonds. rsc.org

Theoretical studies on simple molecules like ethyl carbamate have demonstrated the significant influence of even weak intramolecular hydrogen bonds on conformational stability. rsc.org For more complex systems, DFT calculations can model the vibrational frequencies (like νOH and νNH), which are sensitive to hydrogen bonding and provide a way to validate computational structures against experimental spectra. nih.govcapes.gov.br

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Catalytic Systems for Carbamatization

The synthesis of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate typically involves the reaction of hexamethylene diisocyanate (HDI) with 2-ethylhexanol. Future research is focused on developing more sustainable and efficient catalytic systems for this carbamatization (urethane formation) reaction, as well as for the reverse deblocking reaction.

Current research highlights a move away from traditional toxic catalysts, such as those based on tin and mercury, towards greener alternatives. researchgate.net Organocatalysts, in particular, are gaining traction. Guanidine derivatives and strongly acidic compounds like phenyl phosphonic acid derivatives have been investigated for the isocyanate-alcohol addition reaction. researchgate.net While guanidines show some activity, their lack of selectivity towards the alcohol-isocyanate reaction over the water-isocyanate reaction is a drawback. researchgate.net In contrast, certain phenyl phosphonic acid derivatives demonstrate enhanced catalytic activity and better selectivity, making them a promising alternative. researchgate.net

Zirconium chelates have also been identified as effective non-tin catalysts that selectively promote the isocyanate-hydroxyl reaction over the isocyanate-water reaction, which is particularly beneficial for creating more stable formulations. science.gov The mechanism for these catalysts is suggested to involve an insertion mechanism via activation of the hydroxyl groups. science.gov

Future research will likely focus on:

Earth-Abundant Metal Catalysts: Investigating catalysts based on iron, bismuth, and zinc that are less toxic and more environmentally benign. dtic.milresearchgate.net

Organocatalyst Optimization: Designing highly selective organocatalysts that operate efficiently at lower temperatures and are less sensitive to moisture. researchgate.net

Heterogeneous Catalysts: Developing solid-supported catalysts, such as polymer-supported DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which can be easily recovered and reused, thus improving the sustainability of the process. researchgate.net

Catalysts for Deblocking: Research into catalysts that can lower the deblocking temperature of the carbamate (B1207046), allowing for energy savings and wider applicability in temperature-sensitive systems. wikipedia.org Tin compounds and tertiary amines are known to lower deblocking temperatures. wikipedia.org

A comparative table of potential catalytic systems is presented below.

Catalyst TypeExamplesAdvantagesResearch Focus
Organocatalysts Guanidines, Phenyl Phosphonic Acid Derivatives, DBUMetal-free, lower toxicity. researchgate.netImproving selectivity and activity at lower temperatures. researchgate.net
Metal Chelates Zirconium dionate complexes, Bismuth compoundsHigh selectivity for isocyanate-hydroxyl reaction. science.govExploring a wider range of non-toxic metals and ligand systems.
Heterogeneous Catalysts Polymer-supported DBU, Montmorillonite (B579905) K-10Recyclability, simplified purification. researchgate.netEnhancing stability and catalytic efficiency over multiple cycles.

Integration of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate into Advanced Stimuli-Responsive and Smart Materials

The core feature of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate is its nature as a blocked isocyanate . The carbamate (urethane) bond can be thermally reversed, releasing the highly reactive isocyanate group and 2-ethylhexanol. wikipedia.org This deblocking mechanism is the foundation for its use in stimuli-responsive or "smart" materials.

Future research in this area will likely explore:

Thermally-Activated Crosslinking: Formulations where the blocked isocyanate is stable at room temperature within a polymer matrix (e.g., a hydroxyl-functional acrylic or polyester). Upon heating to a specific deblocking temperature, the isocyanate is released and crosslinks the polymer chains, forming a durable thermoset material. wikipedia.orgrsc.org This is particularly useful for one-component (1K) coating and adhesive systems, which offer convenience and reduced mixing errors. wikipedia.org

Self-Healing Materials: The reversible nature of the urethane (B1682113) bond can be harnessed to create self-healing polymers. cir-safety.org If a crosslinked polyurethane network based on this dynamic bond is damaged, applying heat can promote the deblocking and re-formation of the urethane linkages, allowing the material to repair itself. Research into polyurethanes with covalent adaptive networks (CANs) based on phenol-carbamate dynamic bonds has shown that the monomer structure significantly affects the network rearrangement kinetics, which is crucial for self-healing efficiency. cir-safety.org

Tunable Deblocking Temperatures: By modifying the structure of the carbamate or the catalyst used, the deblocking temperature can be tuned for specific applications. rsc.org For instance, pyrazole-blocked isocyanates have been shown to have deblocking temperatures that can be adjusted between 35 °C and 65 °C depending on the diisocyanate used. rsc.org Similar principles can be applied to 2-ethylhexanol-blocked systems.

Exploration of Sustainable Synthesis and Polymerization Routes with Reduced Environmental Impact

The principles of green chemistry are increasingly influencing the synthesis of chemicals and polymers. nih.gov For 2-Ethylhexyl (6-isocyanatohexyl)-carbamate and its derived polymers, future research will focus on several key areas to reduce environmental impact.

Non-Isocyanate Polyurethanes (NIPUs): While the title compound is an isocyanate precursor, a major trend in sustainable polyurethane chemistry is the avoidance of isocyanates altogether. aalto.fi One prominent route involves the reaction of bis-cyclic carbonates with diamines. aalto.fi Although this bypasses the direct use of the target compound, research into the cracking of carbamates to generate isocyanates in a more controlled, phosgene-free manner is also a valid sustainable pathway. researchgate.net

Bio-based Feedstocks: A significant avenue for sustainability is the use of renewable raw materials. ulprospector.com Research is ongoing to produce the precursors, hexamethylene diisocyanate (HDI) and 2-ethylhexanol, from biological sources. For example, Covestro has developed a PDI (pentamethylene diisocyanate) that is 70% derived from corn starch, indicating a clear path for bio-based aliphatic isocyanates. ulprospector.com Similarly, bio-based routes to 2-ethylhexanol are being explored.

Greener Synthesis Protocols: The synthesis of the carbamate itself can be made more sustainable. This includes using solvent-free reaction conditions or employing green solvents like supercritical CO2. mdpi.com Furthermore, developing more efficient catalytic systems, as discussed in section 9.1, reduces energy consumption and waste. rsc.org Research into the direct dehydrogenative synthesis of carbamates from formamides and alcohols using pincer-supported iron catalysts also presents a novel, sustainable route. dtic.mil

Investigation of New Copolymers, Blends, and Composites for Diverse Applications

Incorporating 2-Ethylhexyl (6-isocyanatohexyl)-carbamate into copolymers, blends, and composites can create materials with tailored properties for a wide range of applications. The bulky, flexible 2-ethylhexyl group can act as an internal plasticizer, enhancing flexibility and impact resistance.

Polyurethane-Acrylic Hybrids: A significant area of research is the development of polyurethane-acrylic (PUA) hybrid materials. researchgate.net These materials combine the toughness and abrasion resistance of polyurethanes with the weatherability and cost-effectiveness of acrylics. paint.org Polymers derived from 2-Ethylhexyl (6-isocyanatohexyl)-carbamate can be blended with acrylic polymers, particularly those containing 2-ethylhexyl acrylate (B77674) (2-EHA), to ensure good compatibility. researchgate.net These hybrids can form interpenetrating polymer networks (IPNs), leading to synergistic improvements in properties like tensile strength. paint.org

Copolymers: Future work could involve creating copolymers where the 2-Ethylhexyl (6-isocyanatohexyl)-carbamate is incorporated into a polymer backbone, providing latent crosslinking sites. For example, copolymerizing with monomers like 2-hydroxyethyl acrylate would allow the pendant hydroxyl groups to react with the de-blocked isocyanate upon heating.

Composites and Nanocomposites: The addition of fillers and nanofillers (e.g., silica (B1680970), clay, titanium dioxide) to polyurethanes derived from this carbamate is another promising research direction. mdpi.com These fillers can enhance mechanical properties, thermal stability, and introduce new functionalities like UV shielding. mdpi.com Research into the interaction between the polymer matrix and the filler surface will be crucial for optimizing performance.

Enhanced Understanding of Structure-Property-Processability Relationships in Derived Polymeric Systems

A fundamental understanding of how the molecular structure of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate influences the macroscopic properties and processability of the final polymers is critical for designing new materials.

Influence of the 2-Ethylhexyl Group: The branched, eight-carbon alkyl chain of the 2-ethylhexyl group plays a significant role. It can disrupt hard segment packing and crystallinity, leading to softer, more flexible polymers with lower glass transition temperatures. researchgate.net However, it can also improve solubility and processability. Research has shown that attaching 2-ethylhexyl side chains to a polyurethane backbone can affect the glass transition temperature and improve the mobility of the polymer chains. researchgate.net

Hard Segment/Soft Segment Interactions: In segmented polyurethanes, the properties are dictated by the phase separation between the hard segments (formed by the diisocyanate and chain extender) and the soft segments (typically a polyol). mdpi.com The structure of the hard segment, influenced by the symmetric and aliphatic nature of the HDI core of the carbamate, has a profound effect on the final properties. dtic.mil Aliphatic diisocyanates like HDI generally lead to better UV stability compared to their aromatic counterparts. tri-iso.com

Processability: The deblocking characteristics of the carbamate are central to the processability of the derived polymers. The temperature at which the isocyanate becomes available for reaction determines the curing window for coatings and adhesives. wikipedia.org Research will aim to precisely control this temperature to match the requirements of different manufacturing processes, such as coil coating, powder coating, or automotive refinishing. researchgate.netube.com

The table below summarizes key structure-property relationships for polyurethanes relevant to this compound.

Structural FeatureInfluence on Polymer Properties
Aliphatic Isocyanate Core (HDI) Good UV stability, transparency, good mechanical properties. tri-iso.com
2-Ethylhexyl Blocking Group Acts as an internal plasticizer, increases flexibility, lowers Tg, can improve solubility. researchgate.net
Urethane Linkage Site for hydrogen bonding, contributes to hard segment cohesion; can be made dynamic for smart materials. cir-safety.org
Degree of Crosslinking Higher crosslink density increases hardness, chemical resistance, and thermal stability. tri-iso.com

Q & A

Q. What conceptual frameworks link the compound’s structure to its application in drug delivery systems?

  • Methodological Answer : Employ Higuchi’s model for diffusion-controlled release from polyurethane matrices. Correlate hydrophobicity (logP calculations) with encapsulation efficiency. Validate via in vitro release studies (PBS, pH 7.4) and LC-MS quantification .

Q. How can researchers align mechanistic studies with green chemistry principles?

  • Methodological Answer : Use E-factor calculations to quantify waste. Substitute toxic solvents (e.g., DMF) with Cyrene or 2-MeTHF. Assess atom economy using Sheldon’s metrics. Integrate life cycle assessment (LCA) tools for sustainability reporting .

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